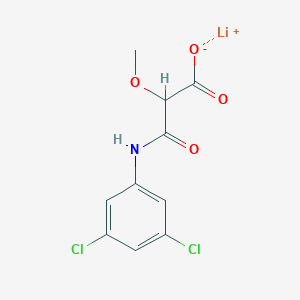

Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate, commonly known as Lithium DCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Lithium DCA is a derivative of the well-known drug Lithium, which has been used for decades to treat bipolar disorder. However, Lithium DCA is a more promising compound due to its unique properties, including its ability to selectively target cancer cells and reduce the growth of tumors.

Applications De Recherche Scientifique

Chemical Synthesis

- Diastereoselective Cyclopropanation : A study demonstrated the use of aryl/heteroaryl methoxycarbene complexes of chromium with lithium enolates for the diastereoselective synthesis of cyclopropanols. This novel cyclopropanation process involves the formation of lithium (3-oxoalkyl)pentacarbonylchromate intermediates (Barluenga, Suero, Pérez-Sánchez, & Flórez, 2008).

Neurobiology and Medicine

- Neuroprotective Effects : Lithium has been identified as a neuroprotective agent with potential applications in neurodegenerative diseases like Alzheimer's, ALS, and Parkinson's. It modulates neurotrophic response, autophagy, oxidative stress, and mitochondrial function (Forlenza, De-Paula, & Diniz, 2014).

- Inhibition of Glycogen Synthase Kinase-3 : Lithium reduces tau phosphorylation, which is significant in the context of Alzheimer's disease. It inhibits glycogen synthase kinase-3 and promotes microtubule assembly (Hong, Chen, Klein, & Lee, 1997).

- Stress and Resilience in Bipolar Disorder : Lithium is noted for its anti-stress effects and ability to regulate components associated with cellular resilience and plasticity in bipolar disorder (Machado-Vieira, 2017).

Energy Storage

- Lithium Metal Anodes for Batteries : Lithium metal is a prime anode material for rechargeable batteries, especially in the context of high energy density and low density. The study focuses on challenges like dendritic growth and Coulombic efficiency (Xu, Wang, Ding, Chen, Nasybulin, Zhang, & Zhang, 2014).

Propriétés

IUPAC Name |

lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO4.Li/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7;/h2-4,8H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPCFTZJRGSTHR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2LiNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2703317.png)

![3-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2703318.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2703320.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2703325.png)

![Methyl 5-[(2-chloro-6-phenylpyridine-4-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2703330.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2703331.png)

![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)

![1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2703334.png)